Hexahydroquinoline derivatives, particularly those with various substituents at the 2, 3, and 4 positions, represent a significant class of organic compounds with potential biological activities [, , , ]. These compounds often feature a 1,4-dihydropyridine (1,4-DHP) ring fused to a cyclohexanone ring, creating a bicyclic structure. Substitutions on these rings, especially with aryl groups, halogen atoms, and alkoxy groups, are crucial for their potential pharmacological properties [, , ].
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a bromophenyl group and a carboxylate ester group, which contribute to its unique chemical properties and potential biological activities. The compound is primarily studied in medicinal chemistry for its possible applications in treating various diseases.
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is classified under:
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
The reaction conditions usually involve refluxing the reactants in ethanol or methanol. Catalysts such as piperidine or acetic acid are often employed to facilitate the cyclization process. Industrial production may utilize continuous flow reactors to enhance efficiency and yield .
The molecular structure of methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be represented by its IUPAC name and structural formula. The compound consists of a hexahydroquinoline core with several functional groups:
The molecular formula is , with a molecular weight of approximately 368.25 g/mol. The InChI key for this compound is InChI=1S/C18H18BrNO3/c1-10-15(18(22)23-2)16(11-5-3-6-12(19)9-11)17-13(20-10)7-4-8-14(17)21/h3,5-6,9,16,20H,4,7-8H2,1-2H3
.
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Research indicates that the unique bromophenyl substitution alters the electronic properties of the molecule, enhancing its reactivity and potential biological effects.
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is typically characterized by:
The chemical properties include:
Methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
This compound represents a significant area of interest due to its complex structure and potential therapeutic applications in various fields of medicine and biochemistry.
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5